6-O-Galactopyranosylgalactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

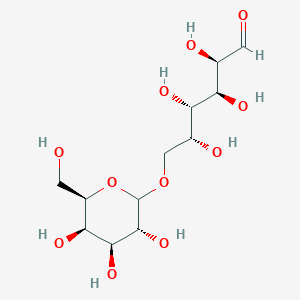

6-O-Galactopyranosylgalactose is a disaccharide composed of two galactose units linked via a β-glycosidic bond. This compound is of significant interest in glycobiology research due to its presence in various glycoconjugates and its involvement in biological processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Galactopyranosylgalactose typically involves the enzymatic or chemical glycosylation of galactose derivatives. One common method is the use of β-galactosidase to catalyze the formation of the β-glycosidic bond between two galactose molecules . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can involve the extraction and purification from natural sources, such as larch wood, where it is a constituent of the polysaccharide backbone characterized by β-(1→6) glycoside linkages . The process includes hydrolysis, filtration, and crystallization steps to obtain the pure compound.

化学反応の分析

Types of Reactions

6-O-Galactopyranosylgalactose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar units.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert aldehyde groups to alcohols.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or water.

Substitution: Halides or nucleophiles in organic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

6-O-Galactopyranosylgalactose has several scientific research applications:

作用機序

The mechanism of action of 6-O-Galactopyranosylgalactose involves its interaction with specific enzymes and receptors in biological systems. As a substrate for β-galactosidase, it undergoes hydrolysis to release galactose units, which can then participate in various metabolic pathways . Its presence in glycoconjugates allows it to mediate cell-cell interactions and signaling processes, influencing cellular behavior and responses .

類似化合物との比較

Similar Compounds

Lactose: A disaccharide composed of galactose and glucose linked by a β-glycosidic bond.

Melibiose: A disaccharide composed of galactose and glucose linked by an α-glycosidic bond.

Cellobiose: A disaccharide composed of two glucose units linked by a β-glycosidic bond.

Uniqueness

6-O-Galactopyranosylgalactose is unique due to its specific β-(1→6) glycosidic linkage between two galactose units, which is less common compared to other disaccharides like lactose and melibiose . This unique linkage imparts distinct biochemical properties and biological functions, making it a valuable compound for research and industrial applications .

生物活性

6-O-Galactopyranosylgalactose (GGG) is a trisaccharide composed of three galactose units. Its unique structure includes two galactose units linked through an α1-6 glycosidic bond and a third unit linked via a β1-6 bond. This compound is found in various plants, including fruits, vegetables, and grains, and has garnered attention for its potential health benefits, particularly in the realms of prebiotics, antioxidants, and immune modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.3 g/mol |

| CAS Number | 5077-31-6 |

| Melting Point | 107°C |

| Solubility | Highly soluble in water |

| Stability | Stable up to 200°C |

Biological Activity

Prebiotic Effects

GGG exhibits prebiotic properties by selectively stimulating the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, while inhibiting harmful bacteria. This selective stimulation promotes a healthier gut microbiome, which is crucial for overall health.

Antioxidant Activity

Research indicates that GGG has significant antioxidant capabilities. It can scavenge free radicals, thereby preventing oxidative stress and cellular damage. This property is vital for reducing the risk of chronic diseases associated with oxidative damage.

Immune Modulation

Studies have shown that GGG can enhance immune responses by stimulating the production of cytokines and activating immune cells. This activity suggests potential applications in immunotherapy and enhancing vaccine efficacy.

Case Studies and Research Findings

-

Prebiotic Study

A study published in the Journal of Nutritional Biochemistry investigated the effects of GGG on gut microbiota composition. Participants consuming GGG showed a significant increase in beneficial bacteria populations compared to those on a control diet. The results indicated improved gut health markers, including reduced inflammation levels. -

Antioxidant Efficacy

In a controlled laboratory setting, GGG was tested for its ability to reduce oxidative stress in human cell lines. The findings revealed that GGG treatment led to a marked decrease in reactive oxygen species (ROS) production, highlighting its potential as a natural antioxidant supplement. -

Immune Response Enhancement

A clinical trial assessed the impact of GGG on immune function in elderly participants. Results demonstrated that those supplemented with GGG exhibited higher levels of circulating immune cells and increased cytokine production compared to the placebo group, suggesting enhanced immune functionality.

Synthesis and Analytical Methods

The synthesis of GGG can be achieved through enzymatic methods or chemical synthesis involving galactose derivatives. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize GGG and confirm its purity.

Toxicity and Safety

Toxicity studies indicate that GGG is safe for human consumption at doses up to 10 grams per day. However, excessive intake may lead to gastrointestinal discomfort, emphasizing the need for moderation in dietary applications.

Applications

- Food Industry : Used as a prebiotic ingredient in functional foods.

- Pharmaceuticals : Potential use in developing supplements aimed at improving gut health.

- Cosmetics : Explored for its antioxidant properties in skincare formulations.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of GGG. Investigating its effects on specific populations, such as those with gastrointestinal disorders or compromised immune systems, could provide valuable insights into its therapeutic potential.

特性

CAS番号 |

5077-31-6 |

|---|---|

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12+/m0/s1 |

InChIキー |

AYRXSINWFIIFAE-CABDRJSWSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |

同義語 |

6-O-beta-D-galactopyranosyl-D-galactose 6-O-galactopyranosylgalactose 6-O-galactopyranosylgalactose, (alpha-D)-isomer galactobiose Galalpha1-4Gal swietenose |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。